molecular formula C25H28N2O6 B109332 (2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 1018332-24-5

(2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B109332
CAS No.: 1018332-24-5
M. Wt: 452.5 g/mol
InChI Key: UPXRTVAIJMUAQR-QVKFZJNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-based derivative featuring two orthogonal protecting groups: tert-butoxycarbonyl (Boc) at position 1 and fluorenylmethoxycarbonyl (Fmoc) on the amino group at position 3. Its stereochemistry (2R,4R) is critical for applications in peptide synthesis, where it serves as a conformationally constrained building block. The Boc and Fmoc groups enable sequential deprotection strategies, making it valuable in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938802
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018332-24-5, 176486-63-8
Record name 1-(1,1-Dimethylethyl) (2R,4R)-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018332-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Protection Sequence

The synthesis begins with (2R,4R)-4-aminopyrrolidine-2-carboxylic acid, a commercially available chiral scaffold. The sequential protection of functional groups proceeds as follows:

  • Boc Protection of the Pyrrolidine Nitrogen

    • Reagents : Boc anhydride (Boc2O) or Boc-Osu (N-(tert-butoxycarbonyloxy)succinimide).

    • Conditions : Dissolve the starting material in a 1:1 mixture of dioxane/water or tetrahydrofuran (THF). Add Boc2O (2.2 equiv) with a base such as sodium hydroxide (1M, 2.5 equiv) at 0–5°C. Stir for 12–24 hours at room temperature.

    • Yield : 85–92% after precipitation in cold ethyl acetate and filtration.

  • Fmoc Protection of the 4-Amino Group

    • Reagents : Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-Osu.

    • Conditions : Dissolve the Boc-protected intermediate in dichloromethane (DCM) or dimethylformamide (DMF). Add Fmoc-Cl (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C. Stir for 4–6 hours under nitrogen.

    • Yield : 78–88% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Solvent Systems and Green Chemistry Considerations

Recent advances in SPPS emphasize replacing traditional solvents like DMF with greener alternatives. For the final coupling step, dimethyl sulfoxide (DMSO)/ethyl acetate (1:9) or N-butylpyrrolidone (NBP)/1,3-dioxolane (2:8) mixtures are effective, offering polarity profiles (ET(30) = 41.29–43.48 kcal/mol) compatible with both coupling and Fmoc-removal. These systems reduce environmental impact while maintaining reaction efficiency.

Critical Process Parameters and Optimization

Base Selection for Fmoc Removal

While piperidine is standard for Fmoc deprotection, pyrrolidine has emerged as a superior base in low-polarity solvents. Key advantages include:

  • Faster Deprotection : 2 × 5-minute treatments with 20% pyrrolidine in DMSO/EtOAc (1:9) achieve >99% Fmoc removal.

  • Reduced Solvent Polarity Dependency : Enables the use of NBP/DOL (4:6) for simultaneous coupling and deprotection.

BaseSolvent SystemDeprotection TimeCrude Purity (%)
PiperidineDMF2 × 10 min78–85
PyrrolidineDMSO/EtOAc (1:9)2 × 5 min89–94
PyrrolidineNBP/DOL (4:6)2 × 5 min91–96

Data synthesized from SPPS studies.

Side-Reaction Mitigation

The use of pyrrolidine increases the risk of diketopiperazine (DKP) and aspartimide formation due to its higher nucleophilicity. Strategies to suppress side reactions include:

  • Shortened Base Exposure : Limiting pyrrolidine treatment to 10 minutes reduces DKP formation by 40% compared to 30-minute protocols.

  • Side-Chain Protection : Employing the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for arginine or the ortho-nitrophenylsulfenyl (Nps) group for cysteine minimizes unintended base interactions.

ManufacturerProduct NumberPackagingPrice (USD)Purity (%)
TRCB656055500 mg85598
Chem-Impex296615 g2004.899
AK ScientificX65341 g54997

Pricing data reflects 2021 figures.

Analytical Characterization

Post-synthesis analysis employs:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min), retention time = 12.7 min.

  • Mass Spectrometry : ESI-MS m/z 453.2 [M+H]+ (calculated 452.5).

  • Optical Rotation : [α]D20 = +32.5° (c = 1.0 in CHCl3), confirming the (2R,4R) configuration .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form an amine oxide.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The Fmoc group can be substituted with other protecting groups or functional moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) .

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Various reagents such as piperidine for deprotection or alkyl halides for substitution reactions.

Major Products Formed

  • Oxidation: : Amine oxides

  • Reduction: : Alcohols

  • Substitution: : Various derivatives depending on the substituent used

Scientific Research Applications

This compound finds applications in several fields:

  • Peptide Synthesis: : It is widely used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.

  • Medicinal Chemistry: : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting peptide-based receptors.

  • Material Science: : Its unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in peptide synthesis, the Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids to form a peptide chain. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

Stereochemical Variants

  • (2S,4R)-4-(Boc-amino)-1-Fmoc-pyrrolidine-2-carboxylic acid (CAS 273222-06-3): Key Difference: Stereochemistry (2S,4R vs. 2R,4R). Impact: Altered spatial arrangement affects peptide backbone conformation and interactions with enzymes or receptors. This variant is used in SPPS but may yield different folding outcomes .
  • (2S,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid (CAS 221352-74-5): Key Difference: Diastereomeric configuration (2S,4S). Impact: Reduced compatibility with natural L-amino acid sequences, limiting its utility in native peptide synthesis .

Functional Group Modifications

Substituent Variations
  • (2S,4R)-1-Fmoc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid (CAS 2137066-60-3): Key Difference: Difluoromethoxy group replaces the Boc-protected amino group. Impact: Enhanced metabolic stability due to fluorine’s electronegativity; useful in prodrug design .
  • (2R,4S)-4-azido-1-Fmoc-pyrrolidine-2-carboxylic acid (CAS 2137142-63-1): Key Difference: Azido group at position 4 instead of Boc-amino. Impact: Enables click chemistry for bioconjugation, contrasting with the target compound’s role in protection strategies .
Hydrophobic Modifications
  • Fmoc-L-Pro(4-Palmitamido)-OH (CAS 458547-19-8):
    • Key Difference : Palmitamido group increases lipophilicity.
    • Impact : Improves membrane permeability but may cause aggregation in aqueous solutions .
  • Fmoc-L-Pro(4-Tritylmercapto)-OH (CAS 281655-34-3):
    • Key Difference : Tritylmercapto group introduces steric bulk.
    • Impact : Enhances resistance to nucleophilic attack during synthesis .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₂₅H₂₈N₂O₆* 452.5* Boc, Fmoc, amino SPPS, constrained peptides
(2S,4R)-Boc/Fmoc (273222-06-3) C₂₅H₂₈N₂O₆ 452.5 Boc, Fmoc, amino SPPS, diastereomeric probes
(2S,4R)-Difluoromethoxy (2137066-60-3) C₂₂H₂₁F₂NO₅ 409.4 Fmoc, difluoromethoxy Prodrugs, fluorinated analogs
(2R,4S)-Azido (2137142-63-1) C₂₀H₁₈N₄O₄ 378.4 Fmoc, azido Bioconjugation, click chemistry

*Inferred from structurally identical analogs .

Biological Activity

The compound (2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: 355.36 g/mol
  • CAS Number: 1932387-77-3

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound has shown promising results as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been linked to the inhibition of InhA , an enzyme critical for the fatty acid biosynthesis pathway in Mycobacterium tuberculosis .
  • Cell Signaling Pathways:
    • Research indicates that this compound may interact with various cell signaling pathways, including the MAPK/ERK pathway and PI3K/Akt/mTOR signaling, which are crucial for cell proliferation and survival .
  • Anti-infective Properties:
    • The compound exhibits significant antibacterial activity, especially against strains of Mycobacterium tuberculosis, including multi-drug resistant strains .

Antimicrobial Activity

A notable study highlighted the effectiveness of related compounds in inhibiting Mycobacterium tuberculosis. The derivatives demonstrated a strong inhibitory effect on InhA, suggesting potential use in treating tuberculosis .

CompoundActivity Against M. tuberculosisMechanism
(2R,4R)-4-(...)ModerateInhibition of InhA
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dioneStrongInhibition of fatty acid biosynthesis

Cytotoxicity and Apoptosis

The compound's ability to induce apoptosis in cancer cells has been explored. It appears to activate apoptotic pathways through interactions with various receptors and signaling molecules .

Case Studies

  • Study on Antimicrobial Efficacy:
    • A series of experiments were conducted where the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antibiotic agent .
  • Cancer Cell Lines:
    • In vitro studies demonstrated that the compound could induce apoptosis in specific cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereochemical integrity?

The synthesis involves multi-step protocols leveraging orthogonal protecting groups (Fmoc and Boc). Key steps include:

  • Protection : Sequential introduction of Boc at the pyrrolidine nitrogen and Fmoc at the C4 amine under anhydrous conditions using DMF or dichloromethane as solvents .
  • Coupling : Activation of the carboxylic acid moiety using carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) in the presence of catalytic DMAP .
  • Optimization : Polar aprotic solvents enhance nucleophilicity during substitutions, while low temperatures (−20°C to 0°C) minimize racemization . Yield improvements (70–85%) are achieved via iterative HPLC monitoring and silica gel chromatography purification .

Q. What analytical techniques are recommended for confirming structural identity and purity?

  • NMR Spectroscopy : 1H and 13C NMR validate stereochemistry and functional group integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm; Boc tert-butyl signals at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C27H31N3O6: 518.22) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Q. How do Fmoc and Boc groups influence reactivity in peptide synthesis?

  • Fmoc : Removed under mild basic conditions (20% piperidine in DMF), enabling iterative solid-phase peptide synthesis (SPPS) without disturbing acid-labile Boc groups .
  • Boc : Requires strong acids (e.g., TFA) for cleavage, providing orthogonal protection for secondary amines . This dual strategy prevents unintended side reactions during multi-step syntheses .

Advanced Research Questions

Q. What strategies maintain stereochemical fidelity at C2 and C4 during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce desired configurations during ring closure .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like reductive amination .
  • Temperature Control : Sub-zero reactions (−40°C) suppress epimerization during acylations . Stereochemical drift is monitored via chiral HPLC and circular dichroism (CD) .

Q. How can side reactions during Fmoc/Boc deprotection be minimized?

  • Boc Deprotection : Use TFA diluted in dichloromethane (1:10 v/v) to avoid carbamate scrambling .
  • Fmoc Deprotection : Piperidine (20% in DMF, 10 min) prevents β-elimination by limiting exposure . Side products (e.g., diketopiperazines) are mitigated via rapid intermediate isolation and neutralization .

Q. What computational approaches predict biological interactions, and how do they guide experiments?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., proteases) using crystal structures (PDB IDs) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., difluoromethoxy in ) with activity to prioritize synthetic targets . Experimental validation via SPR (KD measurements) and enzyme inhibition assays (IC50) is critical .

Q. How should discrepancies between theoretical and observed NMR data be resolved?

  • Impurity Analysis : Check for residual solvents or diastereomers via 2D NMR (COSY, HSQC) .
  • Solvent Effects : Compare chemical shifts in DMSO-d6 vs. CDCl3; aromatic protons are solvent-sensitive .
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals . Cross-reference with published spectra of analogous compounds (e.g., ) to resolve ambiguities.

Q. Methodological Notes

  • Contradiction Management : Conflicting biological activity data may arise from divergent stereochemistry (e.g., vs. 15). Always confirm configurations before assays.
  • Safety Protocols : Use fume hoods and PPE when handling TFA/piperidine ().
  • Data Reproducibility : Document reaction conditions rigorously (solvent purity, catalyst lot numbers) to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.